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Abstract

Glutathione S-transferase omega 1 (GSTO1) has emerged as a significant enzyme in various
cellular processes, including detoxification, cellular signaling, and the inflammatory response.
Its overexpression has been linked to drug resistance in several cancers, making it a
compelling target for therapeutic intervention. ML175, a hindered a-chloroacetamide, has been
identified as a highly potent and selective covalent inhibitor of GSTOL. This technical guide
provides a comprehensive overview of ML175, including its biochemical and cellular
characterization, mechanism of action, and detailed experimental protocols for its use as a
selective probe. The information presented herein is intended to facilitate further investigation
into the biological roles of GSTO1 and to aid in the development of novel therapeutics targeting
this enzyme.

Introduction

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a crucial role in
cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of
endogenous and exogenous electrophilic compounds. The omega class of GSTs, and
specifically GSTO1, possesses unique catalytic activities, including thioltransferase,
dehydroascorbate reductase, and monomethylarsonate reductase activities. Notably, GSTO1
has been implicated in the modulation of inflammatory signaling pathways and has been
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identified as a potential contributor to the development of resistance to chemotherapeutic
agents in various cancers.[1]

The development of selective chemical probes is essential for dissecting the complex biology of
enzymes like GSTOL1. ML175 was discovered through a high-throughput screening campaign
utilizing a fluorescence polarization-based activity-based protein profiling (FluoPol-ABPP)
approach.[1] Subsequent characterization revealed ML175 to be a potent and selective
covalent inhibitor of GSTO1, making it an invaluable tool for studying the enzyme's function in
both biochemical and cellular contexts.

Biochemical and Cellular Characterization of ML175
Potency and Selectivity

ML175 exhibits high potency towards human GSTO1, with a reported half-maximal inhibitory
concentration (IC50) in the nanomolar range. Its selectivity has been assessed against other
GST isoforms and a broader panel of proteins, demonstrating a significant selectivity window.

Parameter Value Assay Type Reference

IC50 (hGSTO1) 28 nM FluoPol-ABPP [2]

o >350-fold vs. potential N
Selectivity it . Competitive ABPP [2]
anti-targets

o Complete inhibition of  in situ competitive
Cellular Inhibition [2]
GSTO1 at 250 nM ABPP

Table 1. Quantitative data for ML175 inhibition of GSTO1.

Mechanism of Action

ML175 acts as a covalent, activity-based inhibitor of GSTOL1. The electrophilic a-
chloroacetamide warhead of ML175 specifically targets and forms a covalent bond with the
catalytic cysteine residue (Cys32) located in the active site of GSTOL. This irreversible
modification leads to the inactivation of the enzyme. The covalent binding of ML175 to Cys32
has been confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)
analysis.[2]
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Experimental Protocols
Synthesis of ML175 (2-chloro-N-(1,1-
dicyclohexylethyl)acetamide)

The synthesis of ML175 involves a two-step process: the synthesis of the precursor amine, N-
(1,1-dicyclohexylethyl)amine, followed by its reaction with chloroacetyl chloride.

Step 1: Synthesis of N-(1,1-dicyclohexylethyl)amine

This is a predicted synthesis based on common organic chemistry reactions. Specific reaction
conditions may need optimization.

Grignard Reagent Formation: Prepare a Grignard reagent from cyclohexyl bromide by
reacting it with magnesium turnings in anhydrous diethyl ether.

o Reaction with Acetonitrile: Add acetonitrile to the Grignard reagent in a dropwise manner at O
°C. The reaction mixture is then stirred at room temperature to form the corresponding
ketimine intermediate.

» Hydrolysis: Acidic hydrolysis of the ketimine will yield 1,1-dicyclohexylethanone.

e Reductive Amination: The ketone is then subjected to reductive amination using a suitable
amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium
cyanoborohydride or catalytic hydrogenation) to yield N-(1,1-dicyclohexylethyl)amine.

Step 2: Reaction with Chloroacetyl Chloride

Dissolve N-(1,1-dicyclohexylethyl)amine in an anhydrous aprotic solvent such as
tetrahydrofuran (THF) or dichloromethane (DCM).

e Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]Jundec-7-ene (DBU), to the
solution.[3]

e Cool the reaction mixture in an ice bath.

e Add chloroacetyl chloride dropwise to the stirred solution.[3]
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Allow the reaction to proceed at room temperature for several hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by pouring it into cold water to
precipitate the product.[3]

The crude product is then purified by recrystallization from a suitable solvent like ethanol.[3]

Fluorescence Polarization Activity-Based Protein
Profiling (FluoPol-ABPP) for High-Throughput Screening

This protocol is adapted from established FluoPol-ABPP methods.[4][5]
Materials:

Purified recombinant human GSTO1

o Fluorescently labeled activity-based probe for GSTOL1 (e.g., a rhodamine-conjugated
sulfonate ester)

o Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-
127)[1]

o 384-well black, low-volume microplates

e Test compounds (e.g., ML175) dissolved in DMSO

Fluorescence polarization plate reader
Procedure:

» Dispense 4 pL of assay buffer containing GSTO1 (final concentration 1.25 pM) into the wells
of a 384-well plate.[1]

e Add test compounds (e.g., 50 nL of a 10 mM stock in DMSO for a final concentration of ~10
pUM) or DMSO (vehicle control) to the wells.
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 Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

e Add 1 pL of the fluorescent probe solution to each well. The final probe concentration should
be optimized to give a stable and robust fluorescence polarization signal.

¢ Incubate the plate for a predetermined time (e.g., 1-4 hours) at room temperature, protected
from light.

o Measure the fluorescence polarization on a suitable plate reader.

« Inhibition is calculated as the decrease in fluorescence polarization in the presence of the
test compound compared to the vehicle control.

Gel-Based Competitive Activity-Based Protein Profiling
(ABPP)

This method is used to assess the selectivity of ML175 in a complex proteome.[6][7]

Materials:

Cell lysate (e.g., from SH-SY5Y cells)

ML175

Activity-based probe (e.g., rhodamine-conjugated sulfonate ester)

SDS-PAGE gels

Fluorescence gel scanner
Procedure:
o Prepare cell lysates in a suitable buffer (e.g., PBS).

e Pre-incubate aliquots of the cell lysate (e.g., 50 pg of total protein) with varying
concentrations of ML175 or DMSO (vehicle control) for 30 minutes at 37 °C.
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Add the fluorescent activity-based probe to each lysate and incubate for an additional 30-60
minutes at 37 °C.

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
Separate the proteins by SDS-PAGE.
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

A decrease in the fluorescence intensity of the band corresponding to GSTOL1 in the
presence of ML175 indicates inhibition.

LC-MS/MS Analysis of Covalent Binding

This protocol is for confirming the covalent modification of GSTO1 by ML175.[1][8]

Materials:

Purified recombinant human GSTO1
ML175

DTT, iodoacetamide (IAM)

Trypsin (proteomics grade)

LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

Incubate purified GSTOL1 (e.g., 50 uM) with a molar excess of ML175 (e.g., 250 uM) for 1-2
hours at 37 °C. A control reaction with DMSO should be run in parallel.[1]

Reduce and alkylate the protein sample by adding DTT followed by IAM.
Digest the protein with trypsin overnight at 37 °C.

Analyze the resulting peptide mixture by LC-MS/MS.
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e Search the MS/MS data against the human GSTO1 sequence, including a variable
modification corresponding to the mass of ML175 on cysteine residues.

« |dentification of a peptide containing Cys32 with the mass addition of ML175 confirms the
covalent binding site.

Western Blot Analysis of GSTO1-Mediated Signaling

This protocol is for investigating the effect of ML175 on downstream signaling pathways, such
as the Akt and MEK1/2 pathways in SH-SY5Y cells.[9]

Materials:

e SH-SY5Y cells

e ML175

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-MEK1/2,
anti-total-MEK1/2, and a loading control like 3-actin)

o HRP-conjugated secondary antibodies
o ECL detection reagents
o Western blotting equipment

Procedure:

Culture SH-SY5Y cells to 70-80% confluency.

Treat the cells with ML175 at the desired concentrations and for the desired time points.
Include a DMSO vehicle control.

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates.
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e Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF
or nitrocellulose membrane.

e Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

e Incubate the membrane with the primary antibody overnight at 4 °C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
o Detect the signal using an ECL reagent and an imaging system.

e Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein levels.
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Caption: GSTO1 negatively regulates Akt and MEK1/2 activation.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15623366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow: Probe Characterization
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Caption: Workflow for the characterization of ML175.
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Logical Relationship: Covalent Inhibition
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Caption: Covalent modification of GSTO1 by ML175.

Conclusion

ML175 is a potent, selective, and cell-permeable covalent inhibitor of GSTO1. Its well-
characterized mechanism of action and the availability of detailed experimental protocols make
it an exceptional chemical probe for investigating the diverse biological functions of GSTO1.
This technical guide provides a centralized resource for researchers utilizing ML175 to further
our understanding of GSTOL1 in health and disease, and to explore its potential as a therapeutic
target. The provided methodologies and visualizations are intended to serve as a practical
foundation for the design and execution of experiments aimed at elucidating the roles of this

intriguing enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1
(GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf
[ncbi.nim.nih.gov]

2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1
(GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of
Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase - PubMed

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15623366?utm_src=pdf-body-img
https://www.benchchem.com/product/b15623366?utm_src=pdf-body
https://www.benchchem.com/product/b15623366?utm_src=pdf-body
https://www.benchchem.com/product/b15623366?utm_src=pdf-body
https://www.benchchem.com/product/b15623366?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK98917/
https://www.ncbi.nlm.nih.gov/books/NBK98917/
https://www.ncbi.nlm.nih.gov/books/NBK98917/
https://pubmed.ncbi.nlm.nih.gov/22834034/
https://pubmed.ncbi.nlm.nih.gov/22834034/
https://www.researchgate.net/figure/Reaction-of-aryl-amine-with-chloroacetyl-chloride-in-the-presence-of-DBU-DBU_fig3_316432498
https://pubmed.ncbi.nlm.nih.gov/28937220/
https://pubmed.ncbi.nlm.nih.gov/28937220/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[pubmed.ncbi.nim.nih.gov]

e 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug
Development [frontiersin.org]

e 6. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes -
PMC [pmc.ncbi.nlm.nih.gov]

e 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nim.nih.gov]

e 8. ALiquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering
Fragments - PMC [pmc.ncbi.nlm.nih.gov]

e 9. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [ML175: A Selective Covalent Probe for Glutathione S-
Transferase Omega 1 (GSTO1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623366#ml175-as-a-selective-probe-for-gstol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28937220/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00353/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00353/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10484978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6609441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6609441/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detecting_p_Akt_Ser473_Activation_Following_SH_5_Treatment_via_Western_Blot.pdf
https://www.benchchem.com/product/b15623366#ml175-as-a-selective-probe-for-gsto1
https://www.benchchem.com/product/b15623366#ml175-as-a-selective-probe-for-gsto1
https://www.benchchem.com/product/b15623366#ml175-as-a-selective-probe-for-gsto1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15623366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

